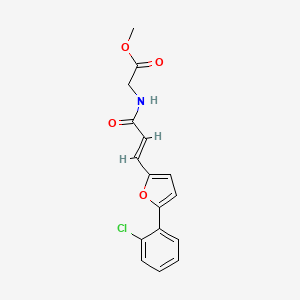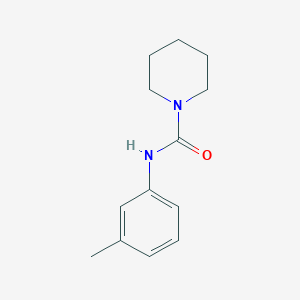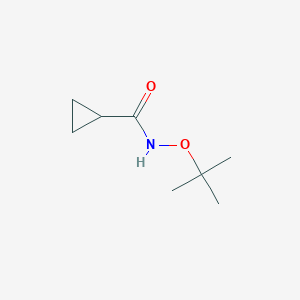![molecular formula C19H16N2O4 B11962024 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide CAS No. 853329-15-4](/img/structure/B11962024.png)
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide is an organic compound with the molecular formula C19H16N2O4 and a molecular weight of 336.35 g/mol This compound is characterized by the presence of a nitrophenyl group, a furan ring, and a phenylpropanamide moiety
Preparation Methods
The synthesis of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide typically involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form the intermediate 3-[5-(3-nitrophenyl)-2-furyl]propanoic acid. This intermediate is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, leading to the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide can be compared with other similar compounds, such as:
3-[5-(3-nitrophenyl)-2-furyl]propanoic acid: This compound lacks the phenylpropanamide moiety but shares the nitrophenyl and furan groups.
3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid: This compound contains a thiophene ring instead of a furan ring, which can lead to different chemical properties and reactivity.
1,3,4-thiadiazole derivatives: These compounds have shown similar antimicrobial properties and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
853329-15-4 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-15-6-2-1-3-7-15)12-10-17-9-11-18(25-17)14-5-4-8-16(13-14)21(23)24/h1-9,11,13H,10,12H2,(H,20,22) |
InChI Key |
MPAKGCHGSXROIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)





![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)
![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)


